8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one
Overview
Description
Synthesis Analysis
The synthesis of benzoxazine derivatives often involves cyclization reactions of various precursors under specific conditions. For instance, a related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, was synthesized through a reaction involving carbon disulfide in a water/pyridine mixture, showcasing the versatility of synthetic routes in creating benzoxazine structures (Hwang et al., 2006). Another example involves the facile synthesis of N-acetyl-2-aryl-1,2-dihydro-(4H)-3,1-benzoxazin-4-ones from cyclization of some 2-(benzylideneamino)benzoic acids in acetic anhydride, emphasizing simplicity and high yields (Nikpour et al., 2007).
Molecular Structure Analysis
The molecular structure of benzoxazine derivatives is often elucidated using various spectroscopic methods, including NMR and X-ray crystallography. For instance, the structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one was determined to crystallize in the monoclinic space group P2(1)/c, revealing extensive intermolecular hydrogen bonding and π-π stacking interactions, which are crucial for understanding the molecular conformation and stability of benzoxazine compounds (Hwang et al., 2006).
Chemical Reactions and Properties
Benzoxazine compounds participate in a variety of chemical reactions, highlighting their reactivity and the potential for further functionalization. For example, the synthesis of nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid involves steps such as esterification, etherification, reductive cyclization, nitration, and hydrolysis, indicating the complex chemistry and versatility of benzoxazine derivatives (Yin Du-lin, 2007).
Scientific Research Applications
Synthesis and Chemical Properties
This compound belongs to a broader class of 1,2-oxazines and 1,2-benzoxazines, synthesized through dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, derived from cyclization of acyl-nitroso compounds. The significance of oxazinium salts as electrophiles in various reactions highlights the versatility of this chemical structure in synthesis processes. This versatility underpins the compound's use in chiral synthesis and as a precursor in numerous chemical reactions (Sainsbury, 1991).
Biological Activities
The derivative's biological activities are similar to those observed in substances like 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones, exhibiting a wide range of biological functions. These include antimicrobial, antituberculous, and anthelmintic activities, highlighting its potential in pharmaceutical applications for developing new therapies against various diseases (Waisser & Kubicová, 1993).
Potential in Drug Development
The exploration into synthetic utilities of related compounds such as o-phenylenediamines for producing benzimidazoles, quinoxalines, and benzo[1,5]diazepines indicates the compound's relevance in developing drugs with varied biological activities. This underscores the potential for creating fluorescent systems, facilitating drug delivery mechanisms, and enhancing pharmaceutical properties through structural modifications (Ibrahim, 2011).
Antimicrobial Scaffold
The structure of benzoxazinoids, including benzoxazines, serves as a promising scaffold for designing antimicrobial compounds. The exploration of this chemical backbone has led to the identification of synthetic derivatives with potent antimicrobial properties, highlighting the compound's utility in addressing microbial resistance and developing new therapeutic agents (de Bruijn et al., 2018).
properties
IUPAC Name |
8-acetyl-6-phenylmethoxy-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-11(19)14-7-13(21-9-12-5-3-2-4-6-12)8-15-17(14)22-10-16(20)18-15/h2-8H,9-10H2,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTYAHMRXXVHKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=CC(=C1)OCC3=CC=CC=C3)NC(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610757 | |
Record name | 8-Acetyl-6-(benzyloxy)-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one | |
CAS RN |
869478-09-1 | |
Record name | 8-Acetyl-6-(benzyloxy)-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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